molecular formula C22H17N3O3 B3477729 [4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate

[4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate

Cat. No.: B3477729
M. Wt: 371.4 g/mol
InChI Key: BDSAKWAUERDWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate: is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or by cyclization of 2-aminobenzamide with various aldehydes.

    Amination Reaction: The quinazoline core is then subjected to an amination reaction with 4-aminophenol to form the intermediate [4-(Quinazolin-4-ylamino)phenyl]amine.

    Esterification: The final step involves the esterification of [4-(Quinazolin-4-ylamino)phenyl]amine with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

[4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its anti-inflammatory and antimicrobial properties.

    Drug Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industrial Applications: The compound’s derivatives are explored for use in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of [4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are also quinazoline-based kinase inhibitors.

    Benzoate Derivatives: Compounds like methyl 4-hydroxybenzoate, which have similar ester functional groups.

Uniqueness

[4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate: is unique due to its specific combination of the quinazoline core and the methoxybenzoate moiety, which imparts distinct biological activities and chemical properties. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

[4-(quinazolin-4-ylamino)phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-27-17-10-6-15(7-11-17)22(26)28-18-12-8-16(9-13-18)25-21-19-4-2-3-5-20(19)23-14-24-21/h2-14H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSAKWAUERDWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
[4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
[4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
[4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
[4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
[4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.